

crenolanib vs imatinib dasatinib KIT D816V mutation

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Compound Focus: Crenolanib

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Comparative Analysis of KIT D816V Inhibitors

The table below summarizes key experimental data and properties of several inhibitors for the KIT D816V mutation.

Inhibitor	Reported IC ₅₀ (Proliferation/Apoptosis)	Inhibitor Type	Key Experimental Findings	Stage of Development (for KIT D816V)
Crenolanib [1]	~100-250 nM (in HMC1.2 cells) [1]	Type I [1]	Inhibits cellular proliferation and induces apoptosis in mastocytosis cell lines (HMC1.2) at clinically achievable concentrations [1].	Preclinical evidence (as of 2017); investigated in systemic mastocytosis and core binding factor leukemia models [1].
Imatinib [2]	Ineffective [2]	Type II [3]	Does not adequately inhibit KIT D816V <i>in vitro</i>	Approved for other indications; not

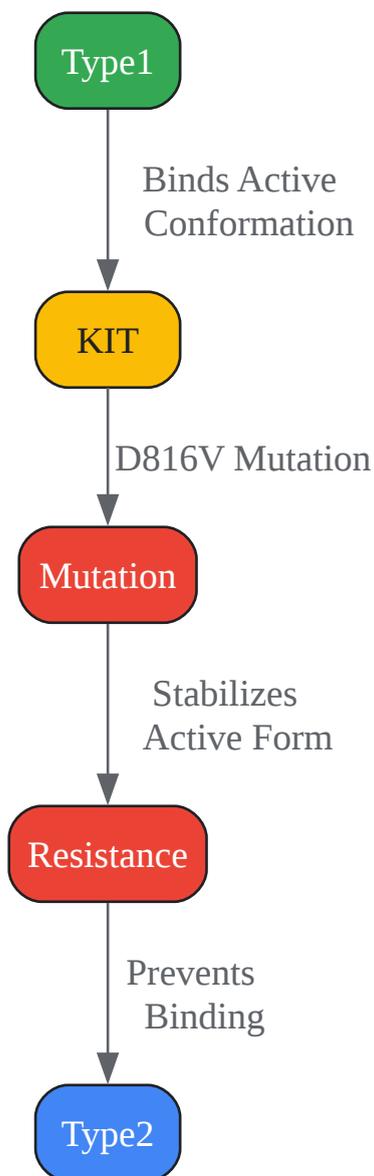
Inhibitor	Reported IC ₅₀ (Proliferation/Apoptosis)	Inhibitor Type	Key Experimental Findings	Stage of Development (for KIT D816V)
			or <i>in vivo</i> due to resistance mechanisms [2].	successful for KIT D816V+ mastocytosis [2].
Dasatinib [2]	Information Missing	Type I (binds active kinase conformation)	Has been shown to inhibit D816V <i>in vitro</i> ; few durable responses in clinical trials for systemic mastocytosis, potentially due to pharmacokinetics [1].	Clinical trials; limited efficacy in systemic mastocytosis [1].
Avapritinib [4]	Information Missing	Type I (designed for D816V)	Highly selective KIT D816V inhibitor; approved for advanced systemic mastocytosis; case reports show efficacy against other rare KIT exon 17 mutations [4].	FDA-approved for advanced systemic mastocytosis [4].
Bezuclastinib [5]	Information Missing	Type I (designed to be wild-type sparing)	Potent and selective inhibitor of KIT D816V and other exon 17 mutations; designed to minimize off-target effects [5].	Late-stage clinical trials (Phase 2/3) for non-advanced and advanced systemic mastocytosis [5].

Experimental Insights and Mechanisms

The experimental data and developmental status of these inhibitors are closely tied to their mechanism of action at the molecular level.

- **Key Experimental Models and Protocols:** The data for **crenolanib** was generated using established **mastocytosis cell lines (HMC1.2 and P815)** [1].
 - **Proliferation Assay:** Cellular anti-proliferative capacity was measured after 48 hours of treatment with a dilution series of **crenolanib** using an **XTT-based assay** [1].
 - **Apoptosis Assay:** Pro-apoptotic activity was evaluated using an **annexin V-based immunofluorescence assay** after **crenolanib** treatment [1].
- **Mechanistic Basis for Differential Efficacy:** The variation in efficacy against KIT D816V is largely determined by whether the inhibitor is a **Type I or Type II**.
 - **Type I inhibitors** (like **Crenolanib**, Dasatinib, Avapritinib, Bezuclastinib) bind to the **active conformation** of the kinase [1] [3].
 - **Type II inhibitors** (like Imatinib) bind to the **inactive "DFG-out" conformation**. The D816V mutation is believed to stabilize the active conformation, making it less accessible to Type II inhibitors, hence the resistance to Imatinib [3] [2].

The diagram below illustrates the different binding mechanisms and resistance of the KIT D816V mutation to Type I and Type II inhibitors.



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Interpretation and Future Directions

- **Crenolanib's Profile:** Preclinical data suggests **crenolanib** is a potent Type I inhibitor against mutant KIT D816V isoforms [1]. Its **relative insensitivity towards wild-type KIT** may result in less myelosuppression, a serious side-effect of other TKIs [1].
- **The Evolving Clinical Landscape:** The field has progressed significantly since the 2017 **crenolanib** data. **Avapritinib** is now an approved therapy, and **bezuclastinib** is a late-stage candidate designed for high selectivity against KIT D816V with a wild-type-sparing profile to improve safety [5].

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To cite this document: Smolecule. [crenolanib vs imatinib dasatinib KIT D816V mutation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548090#crenolanib-vs-imatinib-dasatinib-kit-d816v-mutation>]

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